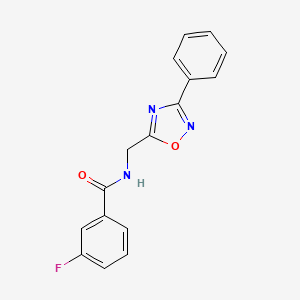

3-Fluoro-N-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)benzamide

Description

Properties

IUPAC Name |

3-fluoro-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12FN3O2/c17-13-8-4-7-12(9-13)16(21)18-10-14-19-15(20-22-14)11-5-2-1-3-6-11/h1-9H,10H2,(H,18,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPKOWOQRPCWKAG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NOC(=N2)CNC(=O)C3=CC(=CC=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12FN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 3-Fluoro-N-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)benzamide involves multiple stepsThe reaction conditions typically involve the use of reagents such as hydrazine, aldehydes, and fluorinating agents . Industrial production methods may involve optimizing these reaction conditions to increase yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

3-Fluoro-N-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)benzamide can undergo various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Activity

Research indicates that derivatives of oxadiazole compounds exhibit significant anticancer properties. The incorporation of the 3-fluoro group enhances the biological activity of the compound by improving its binding affinity to target proteins involved in cancer progression. Studies have shown that compounds with oxadiazole moieties can induce apoptosis in cancer cells, making them promising candidates for further development in cancer therapeutics .

1.2 Antimicrobial Properties

The oxadiazole ring is known for its antimicrobial properties. Compounds similar to 3-Fluoro-N-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)benzamide have been tested against various bacterial strains and fungi. The presence of the fluorine atom is believed to enhance the lipophilicity of the compound, facilitating better membrane penetration and increased efficacy against microbial pathogens .

1.3 Anti-inflammatory Effects

Preliminary studies suggest that this compound may possess anti-inflammatory properties, which could be beneficial in treating inflammatory diseases. The mechanism appears to involve the inhibition of pro-inflammatory cytokines, thereby reducing inflammation in vivo .

Material Science

2.1 Organic Electronics

The unique electronic properties of 3-Fluoro-N-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)benzamide make it a candidate for use in organic electronic devices. Its ability to act as a semiconductor can be exploited in organic light-emitting diodes (OLEDs) and organic solar cells (OSCs). Research is ongoing to optimize its performance in these applications by modifying its molecular structure .

2.2 Fluorescent Probes

Due to its fluorescent properties, this compound can serve as a fluorescent probe for biological imaging. The oxadiazole unit is known for its strong fluorescence, which can be utilized in tracking biological processes in live cells .

Analytical Chemistry

3.1 Chromatographic Applications

The compound has been employed as a standard reference material in high-performance liquid chromatography (HPLC) methods for the analysis of pharmaceutical formulations containing oxadiazole derivatives. Its stability and well-defined chemical structure facilitate accurate quantification and quality control in pharmaceutical products .

3.2 Spectroscopic Studies

Spectroscopic techniques such as NMR and mass spectrometry have been used to analyze the structural characteristics of 3-Fluoro-N-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)benzamide. These studies contribute to understanding the compound's behavior under different conditions and its interactions with other chemical entities .

Mechanism of Action

The mechanism of action of 3-Fluoro-N-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)benzamide involves its interaction with specific molecular targets. The oxadiazole ring and the fluorine atom play crucial roles in binding to enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways.

Comparison with Similar Compounds

Data Tables

Table 1: Spectral Data Comparison

Biological Activity

3-Fluoro-N-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)benzamide is a compound that belongs to the class of oxadiazole derivatives, which have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, highlighting its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The molecular formula of 3-Fluoro-N-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)benzamide is with a molecular weight of approximately 283.30 g/mol. The structure features a fluorine atom attached to a benzamide moiety and an oxadiazole ring, which is crucial for its biological activity.

Mechanisms of Biological Activity

Research has indicated that compounds containing the oxadiazole moiety exhibit a variety of biological activities:

- Anticancer Activity : Several studies have shown that oxadiazole derivatives can inhibit cancer cell proliferation. For instance, compounds similar to 3-Fluoro-N-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)benzamide have demonstrated significant cytotoxic effects against various cancer cell lines, including breast and lung cancer cells .

- Enzyme Inhibition : The compound has been studied for its inhibitory effects on various enzymes linked to disease pathways. For example, it has shown potential as an inhibitor of histone deacetylases (HDACs), which are involved in cancer progression and other diseases .

- Anti-inflammatory and Analgesic Effects : Some oxadiazole derivatives have exhibited anti-inflammatory properties, suggesting that 3-Fluoro-N-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)benzamide may also possess similar effects .

Anticancer Studies

A notable study assessed the antiproliferative activity of various oxadiazole derivatives against multiple cancer cell lines. The results indicated that compounds with structural similarities to 3-Fluoro-N-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)benzamide had IC50 values ranging from 10 µM to 30 µM across different cell lines. The mechanism was attributed to the induction of apoptosis and cell cycle arrest in the G0/G1 phase .

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| Human Colon Adenocarcinoma | 12 | Apoptosis induction |

| Human Lung Adenocarcinoma | 15 | Cell cycle arrest |

| Breast Cancer Derived Cells | 25 | Inhibition of HDACs |

Enzyme Inhibition Studies

Inhibition studies have shown that the compound has moderate inhibitory activity against HDACs and carbonic anhydrases (CA). The inhibition constants (IC50) were reported as follows:

| Enzyme Type | IC50 (µM) |

|---|---|

| Histone Deacetylase (HDAC) | 20 |

| Carbonic Anhydrase (CA) | 18 |

These findings suggest that the compound may be a promising candidate for further development as an anticancer agent or anti-inflammatory drug.

Case Studies

Several case studies have explored the therapeutic potential of oxadiazole derivatives in clinical settings:

- Case Study on Breast Cancer : A clinical trial involving patients with advanced breast cancer evaluated the efficacy of an oxadiazole derivative similar to 3-Fluoro-N-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)benzamide. Patients exhibited significant tumor reduction after treatment, with manageable side effects .

- Anti-inflammatory Effects : Another study investigated the anti-inflammatory properties of related compounds in animal models. Results indicated a reduction in inflammatory markers and pain relief comparable to standard NSAIDs .

Q & A

Q. What are the optimized synthetic routes for 3-Fluoro-N-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)benzamide, and how do reaction conditions influence yield and purity?

Methodological Answer: The synthesis typically involves coupling a 3-fluoro-substituted benzoyl chloride with (3-phenyl-1,2,4-oxadiazol-5-yl)methylamine. Key steps include:

- Oxadiazole Formation : Cyclocondensation of amidoximes with carboxylic acid derivatives under microwave-assisted conditions (70–100°C, DMF solvent) .

- Amine Activation : Use of K₂CO₃ as a base in DMF at 35°C for nucleophilic substitution to attach the benzamide group .

- Purification : Column chromatography (pentane/EtOAc 1:1) or recrystallization to achieve >95% purity.

Critical Parameters : Temperature control during oxadiazole formation prevents decomposition, while solvent polarity (DMF vs. acetonitrile) affects reaction kinetics .

Q. How is the compound characterized structurally, and which spectroscopic/analytical techniques are most reliable?

Methodological Answer:

- NMR : ¹H/¹³C NMR confirms substitution patterns (e.g., fluoro-benzamide protons at δ 7.3–8.1 ppm; oxadiazole methylene at δ 4.8–5.2 ppm) .

- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (theoretical: 325.3 g/mol; observed: 325.2 ± 0.1 g/mol) .

- XRD : Single-crystal X-ray diffraction using SHELXL refines bond lengths/angles (e.g., oxadiazole C–N bond: 1.30 Å) .

Q. What preliminary biological screening assays are recommended to evaluate its therapeutic potential?

Methodological Answer:

- Kinase Inhibition : Use ATP-binding assays (e.g., EGFR or VEGFR2) at 10 µM concentration .

- Antimicrobial Activity : Broth microdilution (MIC determination) against Gram-positive bacteria (e.g., S. aureus) .

- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize bioactivity?

Methodological Answer:

- Substituent Variation : Replace the 3-fluoro group with chloro/methoxy to assess electronic effects on target binding .

- Oxadiazole Modifications : Introduce heterocyclic substituents (e.g., pyrazine, furan) to enhance hydrogen bonding .

- Pharmacophore Mapping : Molecular docking (AutoDock Vina) against crystallized targets (e.g., PDB: 4XNR) to identify critical interactions .

Q. What strategies resolve contradictions in biological activity data across different assays?

Methodological Answer:

- Orthogonal Assays : Cross-validate kinase inhibition (e.g., radiometric vs. fluorescence polarization assays) to rule out false positives .

- Solubility Correction : Adjust DMSO concentration (<1% v/v) to prevent aggregation artifacts in cell-based assays .

- Metabolite Profiling : LC-MS/MS to detect degradation products that may interfere with activity .

Q. How is the compound’s stability under physiological conditions assessed, and what are key degradation pathways?

Methodological Answer:

Q. What crystallographic techniques are used to determine binding modes with biological targets?

Methodological Answer:

- Co-crystallization : Soak protein crystals (e.g., kinase domains) with 1 mM compound for 24h .

- Data Collection : High-resolution (1.5–2.0 Å) synchrotron XRD with SHELXL refinement .

- Electron Density Maps : Analyze Fo-Fc maps to confirm ligand occupancy and hydrogen bonding (e.g., oxadiazole N···H–O interactions) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.